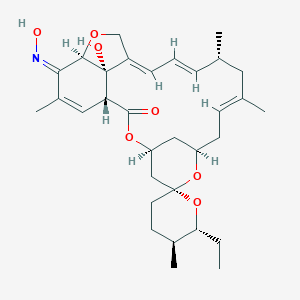

Milbemycin A4 oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (1R,4S,5’S,6R,6’R,8R,10E,13R,14E,16E,20R,21Z,24S)-6’-Ethyl-24-hydroxy-21-hydroxyimino-5’,11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one is a complex organic molecule with a unique structure. It belongs to the class of milbemycins, which are known for their biological activity, particularly as insecticides and anthelmintics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthetic route typically starts with a precursor molecule, which undergoes a series of reactions such as cyclization, oxidation, and functional group modifications .

Industrial Production Methods

Industrial production of this compound is often achieved through fermentation processes using specific strains of bacteria, such as Streptomyces avermitilis. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Antiparasitic Use

Milbemycin A4 oxime is primarily utilized in veterinary medicine for the treatment of parasitic infections in companion animals. Its effectiveness against various internal and external parasites has been well-documented.

- Heartworm Prevention : MBO is notably effective against Dirofilaria immitis, the causative agent of heartworm disease. Products like Milbemax and Interceptor are commonly prescribed for heartworm prevention and treatment of roundworms in dogs and cats .

- Broad-Spectrum Efficacy : MBO demonstrates activity against both larval and adult stages of intestinal nematodes, making it a valuable option for treating helminthiasis in pets .

Pharmacokinetics

Recent studies have developed sensitive methods for quantifying MBO in plasma, which aid in understanding its pharmacokinetic profile. For instance, an LC-MS/MS method was validated to simultaneously measure MBO and praziquantel (PZQ) in cat plasma, revealing important pharmacokinetic parameters such as half-life and peak plasma concentrations .

| Parameter | Value (MBO) | Value (PZQ) |

|---|---|---|

| Half-life (t1/2) | 1.6 days | 3.9 days |

| Peak Concentration (Tmax) | 2.4 hours | 2.5 hours |

| Bioavailability | 54% | 65.1% |

Insecticidal and Acaricidal Properties

This compound is also employed in agriculture as an acaricide and insecticide. It is particularly effective against resistant pest species that have developed tolerance to traditional pesticides.

- Resistance Management : MBO's unique mode of action allows it to control pests such as aphids and whiteflies effectively, even those resistant to organophosphorus compounds .

- Environmental Safety : The low toxicity of MBO to mammals enables its use in various agricultural settings without posing significant risks to non-target species .

Case Studies

- Field Trials on Strawberry Crops : In trials conducted on strawberry fields, MBO was applied to control aphid populations with a reported efficacy exceeding 90%, significantly reducing crop damage compared to untreated controls .

- Integrated Pest Management (IPM) : MBO has been integrated into IPM programs due to its effectiveness against multiple pest species while maintaining environmental safety standards.

Antifungal and Antimicrobial Activity

Emerging research indicates that this compound may also possess antifungal properties, particularly against azole-resistant strains of Candida glabrata. Studies have shown that MBO can enhance the susceptibility of these strains to azole antifungals by inhibiting their efflux mechanisms .

Mecanismo De Acción

The mechanism of action of this compound involves binding to specific molecular targets, such as glutamate-gated chloride channels in invertebrate nerve and muscle cells. This binding causes hyperpolarization of the cells, leading to paralysis and death of the target organisms .

Comparación Con Compuestos Similares

Similar Compounds

Abamectin: Another member of the avermectin family, used as an insecticide and anthelmintic.

Ivermectin: A well-known anthelmintic with a similar structure and mode of action.

Uniqueness

This compound is unique due to its specific structural features, such as the spirocyclic framework and the presence of multiple functional groups. These features contribute to its distinct biological activity and make it a valuable compound for various applications .

Propiedades

Número CAS |

93074-04-5 |

|---|---|

Fórmula molecular |

C32H45NO7 |

Peso molecular |

555.7 g/mol |

Nombre IUPAC |

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+,33-28?/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1 |

Clave InChI |

YCAZFHUABUMOIM-OWOPNLEVSA-N |

SMILES |

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C |

SMILES isomérico |

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=NO)C)C(=O)O3)O)C)\C)C |

SMILES canónico |

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C |

Apariencia |

White solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.